
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of imidazolidinedithiones, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethane with thiourea and formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the dithione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidinedithiones.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The dithione group plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Imidazolidinedione, 1-methyl-
- 2,4-Imidazolidinedione, 5,5-dimethyl-
Comparison
Compared to similar compounds, 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- is unique due to its specific substitution pattern and the presence of the dithione group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Número CAS |
61079-12-7 |
|---|---|
Fórmula molecular |
C28H22N2S2 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
3-benzhydryl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C28H22N2S2/c31-26-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-27(32)30(26)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H,(H,29,32) |
Clave InChI |
WAMROCZZFBKPOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=S)C(NC3=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



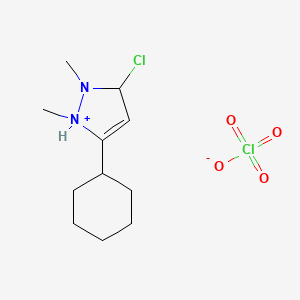
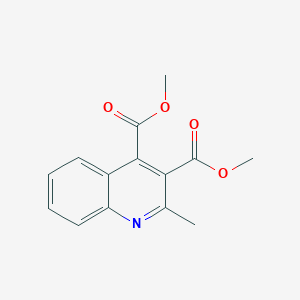
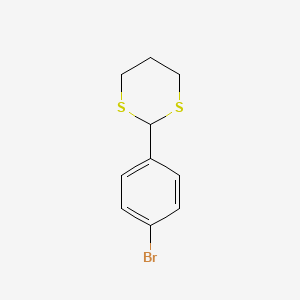
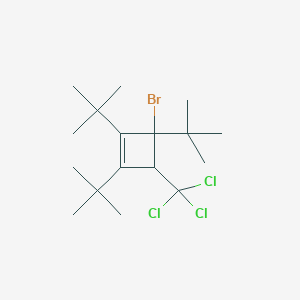

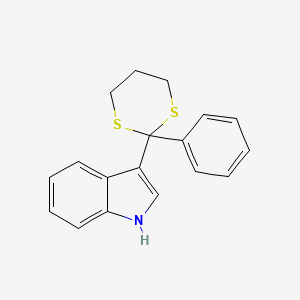
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
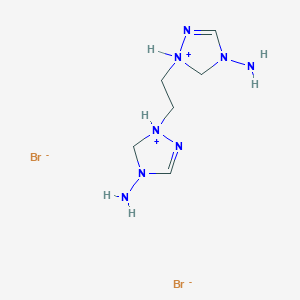
![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
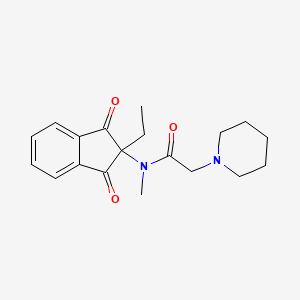
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
